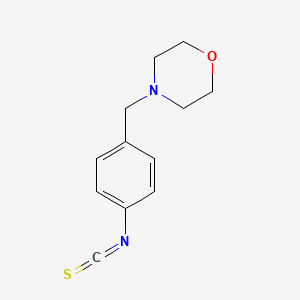

4-(4-Isothiocyanatobenzyl)-morpholine

Description

4-(4-Isothiocyanatobenzyl)-morpholine is a morpholine derivative featuring a benzyl linker substituted with an isothiocyanate (-N=C=S) group at the para position. Isothiocyanates are highly reactive electrophiles, making them valuable in bioconjugation chemistry, particularly for forming stable thiourea adducts with amines or thiols in drug development . These compounds are frequently used as intermediates in medicinal chemistry, leveraging the morpholine ring's polarity and the substituent's reactivity for targeted applications.

Properties

Molecular Formula |

C12H14N2OS |

|---|---|

Molecular Weight |

234.32 g/mol |

IUPAC Name |

4-[(4-isothiocyanatophenyl)methyl]morpholine |

InChI |

InChI=1S/C12H14N2OS/c16-10-13-12-3-1-11(2-4-12)9-14-5-7-15-8-6-14/h1-4H,5-9H2 |

InChI Key |

HVIOUXHBBHOYEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their properties:

*Hypothetical compound based on structural analogs.

Key Comparative Findings

Morpholine vs. Thiomorpholine :

- Thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) exhibit greater lipophilicity due to sulfur’s polarizability, enhancing membrane permeability . The sulfur atom also introduces metabolic "soft spots," enabling oxidation to sulfoxides/sulfones .

- Morpholine analogs (e.g., 4-(4-Nitrobenzyl)morpholine) display distinct solid-state packing, relying on nitro-group interactions rather than classical H-bonds .

Substituent Effects :

- Nitro Groups : Electron-withdrawing nitro groups (e.g., 4-(4-Nitrobenzyl)morpholine) reduce electron density on the aromatic ring, influencing reactivity in reduction or substitution reactions .

- Fluoro Groups : Fluorine’s electronegativity (e.g., 4-(4-Fluorobenzyl)morpholine) enhances binding to hydrophobic pockets in biological targets, critical for drug activity .

Isocyanate vs. Isothiocyanate :

- Isocyanates (e.g., 4-(3-Isocyanatobenzyl)morpholine) react with amines to form ureas, while isothiocyanates preferentially target thiols, forming thioureas with higher stability . This distinction is vital for designing covalent inhibitors or probes.

Positional Isomerism :

- Para-substituted analogs (e.g., 4-(4-Nitrobenzyl)morpholine) exhibit symmetrical packing in crystals, whereas meta-substituted derivatives (e.g., 4-(3-Isocyanatobenzyl)morpholine) may adopt less ordered structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.